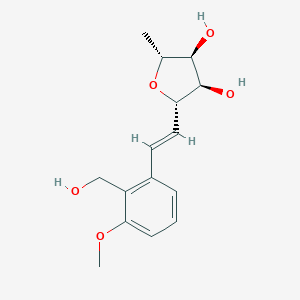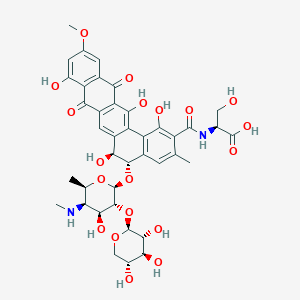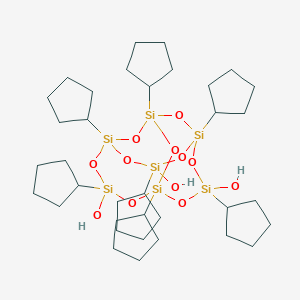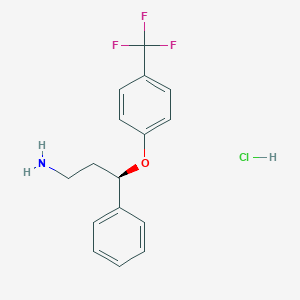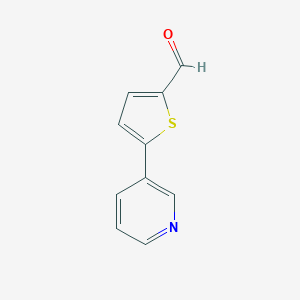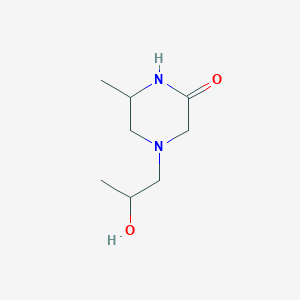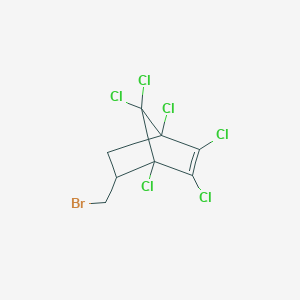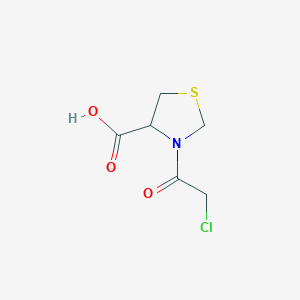
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid, also known as CTCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTCA belongs to the family of thiazolidine-4-carboxylic acid derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been investigated for its antimicrobial and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
In addition to its pharmaceutical applications, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has also been studied for its potential use in the field of materials science. It has been shown to exhibit excellent antioxidant properties, making it a potential candidate for the development of antioxidant coatings for metal surfaces.
Mecanismo De Acción
The mechanism of action of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been found to induce apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In addition, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been found to exhibit antioxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is its ease of synthesis, which makes it a readily available compound for laboratory experiments. In addition, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is its potential toxicity, which should be carefully evaluated before use in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid. One of the potential areas of research is the development of novel antimicrobial agents based on the structure of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid. In addition, the anticancer properties of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid could be further explored for the development of novel anticancer drugs. Furthermore, the antioxidant properties of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid could be investigated for the prevention of oxidative stress-related diseases. Finally, the potential toxicity of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid should be further evaluated to ensure its safe use in laboratory experiments.
Métodos De Síntesis
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized by the reaction of 3-mercaptoacetic acid with chloroacetyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction yields 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid as a white crystalline solid with a melting point of 129-131°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.
Propiedades
Número CAS |
136086-20-9 |
|---|---|
Nombre del producto |
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid |
Fórmula molecular |
C6H8ClNO3S |
Peso molecular |
209.65 g/mol |
Nombre IUPAC |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3S/c7-1-5(9)8-3-12-2-4(8)6(10)11/h4H,1-3H2,(H,10,11) |
Clave InChI |
IQUNAOSVGUETJE-UHFFFAOYSA-N |
SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
SMILES canónico |
C1C(N(CS1)C(=O)CCl)C(=O)O |
Sinónimos |
4-Thiazolidinecarboxylic acid, 3-(chloroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



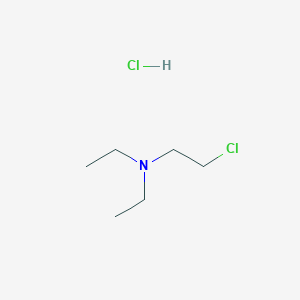
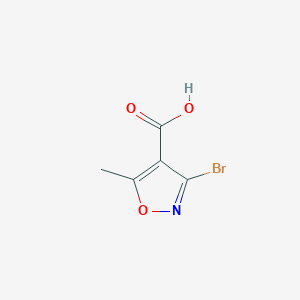
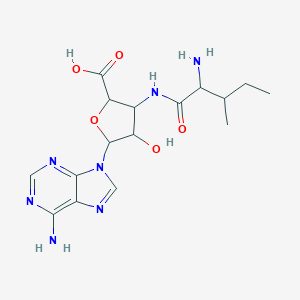
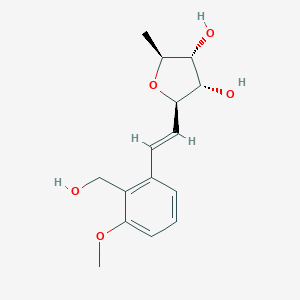
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
